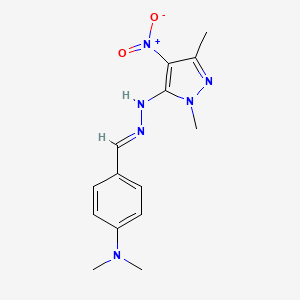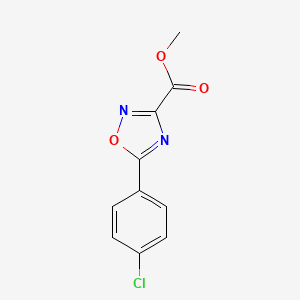
N-(3-bromophenyl)-2-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-chloro-4-methylbenzamide, also known as BPCM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-chloro-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting various enzymes and receptors. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential applications in the field of medicinal chemistry. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have antitumor and anti-inflammatory activity, as well as potential use in the treatment of Alzheimer's disease. However, one limitation of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential toxicity. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to be toxic to certain cell lines, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide. One area of research is the development of N-(3-bromophenyl)-2-chloro-4-methylbenzamide analogs with improved activity and reduced toxicity. Another area of research is the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-2-chloro-4-methylbenzamide in vivo, as well as its potential use in combination with other drugs.
Méthodes De Synthèse
N-(3-bromophenyl)-2-chloro-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzylamine to form N-(3-bromophenyl)-2-chloro-4-methylbenzamide. Other methods include the reaction of 3-bromobenzoyl chloride with 2-chloro-4-methylbenzylamine in the presence of a base, or the reaction of 3-bromoaniline with 2-chloro-4-methylbenzoyl chloride.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYJOPIMDIMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
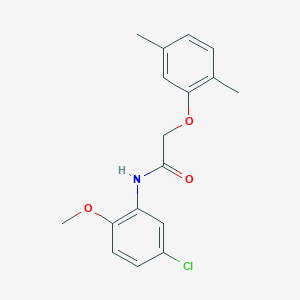

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
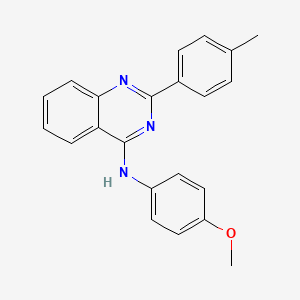

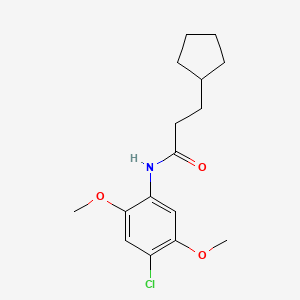
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
